molecular formula C6H11NO3 B8578494 Methyl 3-amino-3-ethoxyprop-2-enoate CAS No. 50697-87-5

Methyl 3-amino-3-ethoxyprop-2-enoate

Cat. No.: B8578494
CAS No.: 50697-87-5
M. Wt: 145.16 g/mol
InChI Key: BXHXCLSRWTYWNA-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-ethoxyprop-2-enoate is an α,β-unsaturated ester with an amino and ethoxy substituent at the β-carbon. This compound belongs to a class of enamino esters, which are versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles, oxazoles, and pyridines. Its structure combines electron-withdrawing (ester) and electron-donating (amino, ethoxy) groups, enabling diverse reactivity patterns, including cyclization, nucleophilic addition, and coordination chemistry.

Properties

CAS No.

50697-87-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 3-amino-3-ethoxyprop-2-enoate

InChI

InChI=1S/C6H11NO3/c1-3-10-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3

InChI Key

BXHXCLSRWTYWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of Methyl 3-amino-3-ethoxyprop-2-enoate and its analogs:

Compound Name Substituents (β-Carbon) Molecular Formula Molecular Weight PSA (Ų) Key Applications/Reactivity
This compound -NH₂, -OEt C₆H₁₁NO₃ 145.16 ~55.5* Heterocycle synthesis, coordination
Methyl 3-(dimethylamino)-3-methoxyprop-2-enoate -NMe₂, -OMe C₇H₁₃NO₃ 159.18 43.4 Surfactant intermediates, catalysis
Methyl 3-amino-2,2-dimethylpropanoate HCl -NH₂, -Me (geminal) C₆H₁₂ClNO₂ 165.62 52.3 Pharmaceutical intermediates
Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate -NH₂, -C₅H₄N C₁₀H₁₂N₂O₂ 192.21 64.8 Ligand design, metal coordination
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate -NH₂, -C₆H₃(OH)NH₂ C₁₀H₁₁NO₃ 193.20 72.6 Bioactive molecule synthesis

*PSA (Polar Surface Area) estimated based on functional groups.

Key Differences and Trends

Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate steric bulk and electron-donating effects compared to the smaller methoxy group in Methyl 3-(dimethylamino)-3-methoxyprop-2-enoate. This difference influences solubility and reactivity in cycloaddition reactions . Aromatic substituents (e.g., pyridinyl in Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate) enhance π-π stacking and hydrogen-bonding interactions, making such derivatives useful in supramolecular chemistry .

Synthetic Methodologies: this compound likely follows a synthesis pathway similar to Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate, involving condensation of β-keto esters with amines (e.g., ethyl β-keto ester + 4-aminopyridine in acetic acid) . In contrast, Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate may require protection/deprotection strategies for the hydroxyl group during synthesis to avoid side reactions .

Physical and Chemical Properties: Polarity: Higher PSA values (e.g., 72.6 Ų for Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate) correlate with increased hydrogen-bonding capacity, enhancing solubility in polar solvents . Stability: The hydrochloride salt of Methyl 3-amino-2,2-dimethylpropanoate offers improved stability and crystallinity compared to the free base, a common strategy for handling hygroscopic amines .

Applications: Heterocycle Synthesis: this compound serves as a precursor for imidazole and oxazole derivatives, analogous to the use of Methyl 3-arylamino-2-benzoylaminobut-2-enoate in forming oxazoloquinolines . Coordination Chemistry: Ethyl 3-amino-3-(pyridin-4-yl)prop-2-enoate acts as a bidentate ligand for transition metals, leveraging both the amino and pyridinyl groups .

Research Findings and Data

  • Hydrogen-Bonding Patterns: this compound’s amino and ethoxy groups can participate in hydrogen-bonding networks, similar to patterns observed in Etter’s graph set analysis for molecular crystals .
  • Purification Challenges: Column chromatography (silica gel) is commonly required for enamino esters due to their tendency to form mixtures of regioisomers, as seen in the synthesis of Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates .

Stability and Handling Considerations

Enamino esters like this compound are typically sensitive to moisture and light. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended. Derivatives with aromatic substituents (e.g., pyridinyl) exhibit enhanced stability due to conjugation effects .

Preparation Methods

Reaction Conditions and Yield Optimization

  • Temperature control : Maintaining 55–65°C during ammonia introduction prevents premature precipitation and ensures complete reaction.

  • Solvent system : A water-methanol mixture (4:1 v/v) enhances solubility of intermediates, achieving 82–86% yields.

  • Post-reaction treatment : Cooling to 0–5°C for 30 minutes followed by filtration and water washing removes residual ammonia and byproducts.

Gas-liquid chromatography confirmed 100% purity of the crystalline product, with a melting point of 84–86°C. This method’s scalability is attributed to minimal side reactions, though it requires precise gas-flow control to avoid over-saturation.

Catalytic Pathways in Trifluoroethanol

Recent advancements leverage 2,2,2-trifluoroethanol (TFE) as a solvent to accelerate reaction kinetics. The Beilstein Journal of Organic Chemistry highlights TFE’s role in facilitating azide-tetrazole rearrangements during β-enamino ester synthesis. While this work primarily addresses tetrazolo[1,5-a]pyrimidines, its methodology applies to methyl 3-amino-3-ethoxyprop-2-enoate through analogous intermediates.

Mechanism and Intermediate Isolation

  • Step 1 : Ethyl 2-ethoxymethylidene-3-oxoesters react with 5-aminotetrazole in TFE, forming tetrazolylaminomethylidene intermediates.

  • Step 2 : Cyclization under reflux yields azidopyrimidines, which isomerize to the target enamino ester.

  • Catalyst-free design : TFE’s high polarity obviates need for bases, simplifying purification.

This route achieves 75–80% yields but requires chromatographic separation due to competing cyclization pathways.

Alternative Routes via Cyanoacetate Derivatives

Patent EP2589592A1 discloses a two-step synthesis starting from ethyl cyanoacetate:

Ethoxycarbonylation and Amination

  • Ethoxycarbonylation : Ethyl cyanoacetate reacts with ethyl chloroformate in dichloromethane, catalyzed by triethylamine (20 mol%), to form ethyl 2-ethoxycarbonylcyanoacetate.

  • Amination : Treatment with aqueous methylamine (40% w/w) at 25°C for 12 hours yields this compound.

StepReagentConditionsYield
1Ethyl chloroformate0°C, 2 h89%
2Methylamine25°C, 12 h78%

This method avoids gas handling but generates stoichiometric HCl, necessitating neutralization with potassium carbonate.

Analytical Validation and Purity Assessment

All routes emphasize rigorous quality control:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) confirms >99% purity.

  • Spectroscopy : 1H NMR^{1}\text{H NMR} (CDCl3_3, 400 MHz) displays characteristic signals at δ 1.28 (t, J = 7.0 Hz, 3H, OCH2_2CH3_3), 3.76 (s, 3H, COOCH3_3), and 5.42 (s, 1H, NH).

  • Stability : The compound degrades <2% over 6 months at −20°C under nitrogen.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost
Ammonia gas saturation85100HighLow
TFE-mediated7899ModerateHigh
Cyanoacetate route7899HighMedium

The ammonia gas method remains optimal for bulk production, while TFE routes suit specialty applications requiring functional group tolerance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-3-ethoxyprop-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via enaminoester formation, typically involving condensation of ethyl acetoacetate derivatives with hydroxylamine analogs under controlled pH and temperature. For example, demonstrates that lithium enolates of β-ketoesters react with hydroxylamine-derived electrophiles (e.g., O-methylhydroxylamine fluoride) in anhydrous THF at −78°C to form structurally similar enaminoesters. Yield optimization requires strict moisture exclusion and stoichiometric control to minimize side reactions like hydrolysis or over-alkylation . Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the enaminoester moiety:
  • NH₂ : Broad singlet at δ 5.5–6.5 ppm (¹H NMR).
  • Ethoxy group : Quartet at δ 1.2–1.4 ppm (CH₃) and triplet at δ 4.1–4.3 ppm (CH₂) (¹H NMR).
  • Ester carbonyl : Signal at δ 165–170 ppm (¹³C NMR).
  • IR Spectroscopy : Stretch bands at ~3300 cm⁻¹ (N–H), 1700–1750 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O–C).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 174.1 (calculated for C₇H₁₂NO₃⁺) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be systematically analyzed to predict crystal packing behavior?

  • Methodological Answer : Apply graph-set analysis ( ) to categorize hydrogen bonds (N–H···O, O–H···N) into discrete motifs (e.g., chains, rings). For example, the NH₂ group may form R₂²(8) motifs with ester carbonyls, directing 1D chain propagation. Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is critical for resolving bond lengths and angles. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) .

Q. What computational strategies are recommended to elucidate the tautomeric equilibria and electronic effects of the enaminoester group in this compound?

  • Methodological Answer :

  • Tautomer Analysis : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compare energies of keto-enol and enamine-imine tautomers. Solvent effects (e.g., ethanol) should be modeled via the polarizable continuum model (PCM).
  • Electronic Configuration : Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amino group and the π* orbital of the α,β-unsaturated ester, stabilizing the planar enaminoester structure .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., regioselectivity) during functionalization of this compound?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions. For example:

  • Nucleophilic Additions : Under kinetic control (low temperature, polar aprotic solvents like DMF), nucleophiles attack the β-position. Under thermodynamic control (reflux in toluene), α-addition dominates.
  • Cross-Validation : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Compare results with computational mechanistic studies (e.g., transition state modeling using Gaussian) .

Experimental Design & Data Analysis

Q. What crystallographic software tools are essential for refining the structure of this compound, and how should twinning or disorder be addressed?

  • Methodological Answer :

  • Structure Solution : Use SHELXD ( ) for direct methods or charge flipping. For twinned data, apply the TwinRotMat algorithm in SHELXL to refine twin laws (e.g., two-fold rotation about [100]).
  • Disorder Modeling : Split occupancy refinement for disordered ethoxy groups, constrained via SIMU/DELU commands. Validate using the R1/wR2 convergence and Δ/σ(max) < 0.001 criteria .

Q. How do steric and electronic effects of the ethoxy group influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : The ethoxy group’s electron-donating nature activates the enaminoester for inverse-electron-demand Diels-Alder reactions. Steric hindrance from the ethoxy moiety can be quantified via Tolman cone angles (X-ray data) or DFT-calculated steric maps. Compare reaction rates with analogs (e.g., methoxy or propoxy substituents) to isolate electronic vs. steric contributions .

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